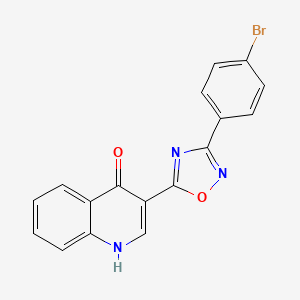

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a type of quinolinone, a class of bicyclic organic compounds . Quinolinones are considered to be very useful building blocks, as they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .

Synthesis Analysis

The compounds were synthesized and characterized by infrared spectroscopy, 1H and 13C NMR, and melting point . The synthesis of quinoline and its analogues has been reported in the literature with a wide range of synthesis protocols . These include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach classical synthesis protocols .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The construction and functionalization of this noble compound and its derivatives have been reported with an enormous number of synthesis techniques . These include conventional or classical methods, transition metal-free catalysed methods, ultrasound irradiation reactions, and greener chemical processes .Physical And Chemical Properties Analysis

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has versatile applications in the fields of industrial and synthetic organic chemistry .Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

Research has demonstrated the synthesis and evaluation of various oxadiazole derivatives, including quinolin-4(1H)-one analogues, for their antimicrobial and antiprotozoal activities. These compounds have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, comparing favorably with reference drugs. For instance, quinoxaline-based 1,3,4-oxadiazoles displayed significant antimicrobial and antiprotozoal efficacy in vitro and in short-term in vivo models against T. cruzi, suggesting potential for treating infections caused by these pathogens (Patel et al., 2017).

Anticancer Activity

A series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including those linked to glucose and xylose, were synthesized and evaluated for their anticancer properties. These compounds exhibited moderate to high activities against cancer cells, underscoring their potential as therapeutic agents in cancer treatment (Fadda et al., 2011).

Antiviral Activities

Novel quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A strains and severe acute respiratory syndrome coronavirus. Some of these compounds demonstrated significant inhibitory effects on virus replication, highlighting their potential as antiviral agents (Selvam et al., 2007).

Antioxidant Properties

Certain novel 1,3,4-oxadiazole derivatives, including those linked to quinolin-4(1H)-ones, have been synthesized and assessed for their antioxidant properties. These compounds showed moderate to high antioxidant activities, indicating their potential utility in combating oxidative stress-related diseases (Hassan et al., 2017).

Future Directions

properties

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCSRPLXHSBATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2612024.png)

![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2612028.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)

![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

![N-(o-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612047.png)